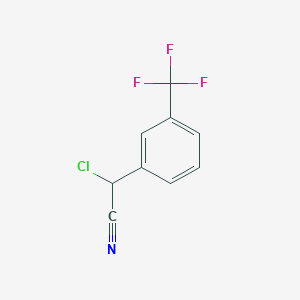

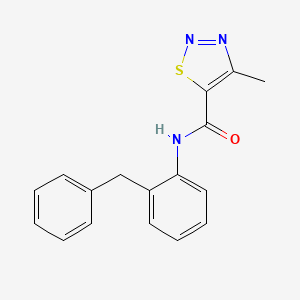

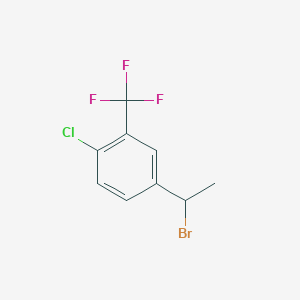

![molecular formula C20H24ClN3O3S2 B2506079 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride CAS No. 1216752-58-7](/img/structure/B2506079.png)

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride" is a chemically synthesized molecule that may be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and studied for their biological properties, such as electrophysiological activity, gelation behavior, antifungal, anti-inflammatory, and antitumor activities .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the coupling of amine groups with acid chlorides or the reaction of hydrazides with aldehydes, followed by cyclization or condensation reactions . For example, compounds with a thiazolyl moiety have been synthesized by reacting bromoacetyl salicylamide with thiourea or substituted thioureas in ethanol . Similarly, N-substituted imidazolylbenzamides were synthesized for their electrophysiological activity . These methods may be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as infrared spectroscopy, NMR spectroscopy, and mass spectrometry . X-ray crystallography can also be used to determine the arrangement of atoms within the crystal and to study non-covalent interactions such as π-π interactions and hydrogen bonding . These techniques would be applicable for analyzing the molecular structure of "N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride".

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including cyclocondensation, dehydrosulfurization, and reactions with azirines leading to the formation of thiadiazoles, oxathiazoles, and acrylamidines . The reactivity of the compound could be explored through similar reactions to yield potentially biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and minimum gelator concentration, can be influenced by the presence of functional groups and non-covalent interactions . The gelation behavior of some N-(thiazol-2-yl)benzamide derivatives has been studied, showing that methyl functionality and S⋯O interactions play a significant role . The hydrochloride salts of certain benzamide derivatives have shown anti-inflammatory activity without adverse effects on myocardial function . These properties would be important to characterize for "N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride".

Applications De Recherche Scientifique

Synthesis and Electrophysiological Activity

- Research has explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, aiming to find compounds with class III electrophysiological activity. This includes studies on compounds with potency comparable to known selective class III agents, highlighting the chemical structure's potential in developing new therapeutic agents for arrhythmias (Morgan et al., 1990).

Anti-inflammatory Applications

- Another study focused on the synthesis and activity of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid. The hydrochloride salts of some derivatives showed anti-inflammatory activity, indicating potential applications in treating inflammatory conditions (Lynch et al., 2006).

Corrosion Inhibition

- Benzothiazole derivatives have been synthesized to study their corrosion inhibiting effect against steel in acidic solutions. These compounds demonstrated high efficiency in preventing corrosion, suggesting their use in industrial applications to protect metals from acidic corrosion (Hu et al., 2016).

Antimalarial and COVID-19 Drug Applications

- A study investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles, resulting in compounds with antimalarial activity. Furthermore, these compounds were examined for their potential use as COVID-19 drugs, demonstrating the broad application spectrum of this chemical structure in pharmaceutical research (Fahim & Ismael, 2021).

Materials Science: Solar Cells

- The manipulation of dimethyl sulfoxide in the solution of specific polymers led to improved morphology in solar cells, directly impacting device performance and efficiency. This research indicates the potential of using related chemical compounds in optimizing materials for renewable energy applications (Chu et al., 2011).

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-ethylsulfonylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S2.ClH/c1-4-28(25,26)16-9-7-8-15(14-16)19(24)23(13-12-22(2)3)20-21-17-10-5-6-11-18(17)27-20;/h5-11,14H,4,12-13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZUPYBJRXVOKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCN(C)C)C2=NC3=CC=CC=C3S2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

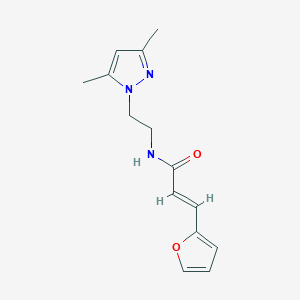

![Methyl 2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2505998.png)

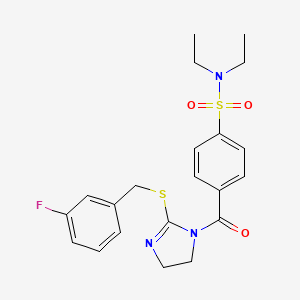

![N-[1-(4-Methyl-3-nitrophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2506002.png)

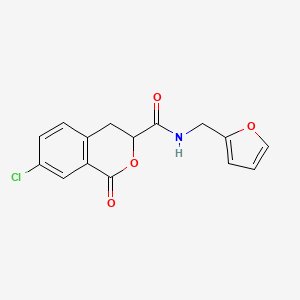

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2506006.png)

![N-[(3-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2506015.png)

![2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2506019.png)